N-Oleoylglycine
Description
N-Oleoylglycine (OlGly) is an endogenous fatty acid amide composed of oleic acid conjugated to glycine via an amide bond. It is a member of the N-acylglycine family and plays roles in lipid signaling, neuroprotection, and modulation of addiction-related behaviors. OlGly was first identified as an intermediate in the biosynthesis of oleamide, a sleep-inducing lipid, through the pathway: oleic acid → oleoyl-CoA → this compound → oleamide . Beyond its biosynthetic role, OlGly exhibits independent biological activities, including neuroprotection in traumatic brain injury , attenuation of nicotine and opioid withdrawal symptoms , and reduction of neurotoxicity in models of Parkinson’s disease .
Properties
IUPAC Name |
2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXACZRFJDURI-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317121 | |
| Record name | N-Oleoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oleoyl glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2601-90-3 | |
| Record name | N-Oleoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Oleoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oleoyl glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oleoyl Glycine can be synthesized through a reaction involving oleic acid and glycine. One common method involves the use of oxalyl chloride to activate oleic acid, followed by the addition of glycine to form the amide bond. The reaction is typically carried out in a dry solvent such as methylene chloride under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for N-Oleoyl Glycine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may involve optimization of reaction parameters to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Oleoyl Glycine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N-Oleoyl Glycine to its corresponding amine.
Substitution: Substitution reactions can occur at the amide or carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
Neuroprotective Effects
N-oleoylglycine has been studied for its protective effects against neurotoxicity, particularly in models of Parkinson's disease and traumatic brain injury.
Case Study: Neuroprotection in Parkinson's Disease Models
In a study investigating the effects of OlGly on MPP+-induced neurotoxicity using SH-SY5Y neuroblastoma cells, it was found that OlGly significantly protected against neuronal damage. The mechanism was linked to the activation of proliferator-activated receptor alpha (PPARα), which plays a critical role in neuroprotection. Treatment with OlGly reduced pro-inflammatory markers and improved cell metabolic activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease .
Table 1: Effects of this compound on Neurotoxicity
| Study Focus | Model Used | Key Findings |
|---|---|---|
| MPP+-induced neurotoxicity | SH-SY5Y cells | OlGly protects against neuronal damage via PPARα activation |
| Mild traumatic brain injury | Mouse model | OlGly ameliorates behavioral alterations post-injury |
Role in Addiction Treatment
OlGly has shown promise in reducing withdrawal symptoms associated with nicotine and opioid addiction.
Case Study: Nicotine Withdrawal
Research demonstrated that systemic administration of OlGly significantly reduced withdrawal responses in nicotine-dependent mice. It also prevented the rewarding effects of nicotine as assessed by conditioned place preference tests. This selectivity indicates that OlGly may be a valuable candidate for treating nicotine addiction without affecting morphine reward pathways .
Table 2: Impact of this compound on Addiction Models
| Substance | Model Used | Effect on Withdrawal Symptoms |
|---|---|---|
| Nicotine | Mice | Reduced withdrawal responses |
| Opioids | Rat model | Alleviated naloxone-precipitated withdrawal symptoms |
Endocannabinoidome Interaction
OlGly is part of the endocannabinoidome, a complex lipid signaling system that influences various physiological processes. Its ability to activate PPARα suggests it may modulate lipid metabolism and inflammatory pathways, which are crucial in neuroprotection and addiction .
Synthesis and Metabolism
This compound is synthesized from oleic acid through specific enzymatic reactions, making it a naturally occurring compound in biological systems. It serves as an intermediate in the biosynthesis of oleamide, another important bioactive lipid .
Table 3: Synthesis Pathway of this compound
| Precursor | Enzyme Involved | Product |
|---|---|---|
| Oleic Acid | Acyl-CoA synthetase | Oleoyl-CoA |
| Oleoyl-CoA | Peptidylglycine alpha-amidating monooxygenase (PAM) | This compound |
| This compound | PAM (inhibition leads to oleamide synthesis) | Oleamide |
Mechanism of Action
N-Oleoyl Glycine exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It has been shown to interact with cannabinoid receptors, particularly cannabinoid receptor 1, influencing pain and reward pathways.
Peroxisome Proliferator-Activated Receptor Alpha: It binds to this receptor, modulating lipid metabolism and inflammation.
Fatty Acid Amide Hydrolase Inhibition: N-Oleoyl Glycine weakly inhibits this enzyme, which is involved in the degradation of fatty acid amides.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
N-Acylglycines
- N-Oleoylglycine (OlGly): Contains an 18-carbon monounsaturated oleoyl chain.
- N-Palmitoylglycine : Features a saturated 16-carbon palmitoyl chain.
- N-Arachidonoylglycine: Includes a 20-carbon polyunsaturated arachidonoyl chain.
Key Differences: Chain length and unsaturation influence solubility, receptor affinity, and metabolic stability. OlGly’s monounsaturated chain enhances membrane permeability compared to saturated analogues .
N-Acylethanolamines (NAEs)
- N-Oleoylethanolamide (OEA): Structurally similar to OlGly but with ethanolamine instead of glycine.
- Anandamide (AEA) : Arachidonate-containing NAE; binds CB1/CB2 receptors.
Functional Analogues in Lipid Signaling
Oleamide
- Relationship: OlGly is a biosynthetic precursor to oleamide via peptidylglycine α-amidating monooxygenase (PAM) .
- Functional Overlap vs. Independence :
| Property | OlGly | Oleamide |
|---|---|---|
| Biosynthesis | From oleoyl-CoA + glycine | From OlGly via PAM |
| Degradation | Not FAAH-dependent | FAAH-dependent |
| Receptor Targets | PPARα, GlyT2 | GABA-A, 5-HT receptors |
Primary Fatty Acid Amides (PFAMs)
Pharmacological Profiles
Metabolic Stability
- OlGly is resistant to hydrolysis by fatty acid amide hydrolase (FAAH), unlike AEA or oleamide .
- Half-Life: OlGly exhibits longer half-life in vivo compared to ethanolamine-based NAEs .
Therapeutic Potential
| Compound | Neuroprotection | Addiction Modulation | Pain Relief |
|---|---|---|---|
| OlGly | Yes (MPP+ model ) | Yes (nicotine, opioids ) | Limited |
| OEA | No | No | Yes (via PPARα) |
| AEA | Partial | Yes (CB1-dependent) | Yes |
Mechanistic Insights : OlGly’s efficacy in addiction models (e.g., reducing morphine withdrawal) is linked to PPARα activation and GlyT2 inhibition, unlike CB1-mediated effects of AEA .
Key Research Findings
Neuroprotection
Addiction and Withdrawal
Limitations in Tolerance Modulation
Data Tables
Table 1: Enzymatic Pathways of Selected Lipid Amides
| Compound | Biosynthetic Enzyme | Degradation Enzyme |
|---|---|---|
| This compound | Cytochrome c , GLYAT | Not FAAH |
| Oleamide | PAM | FAAH |
| AEA | NAPE-PLD | FAAH |
Table 2: Receptor Affinity and Behavioral Effects
| Compound | PPARα | CB1/CB2 | GlyT2 | Key Behavioral Effects |
|---|---|---|---|---|
| OlGly | Yes | No | Yes | Reduces withdrawal, neuroprotection |
| OEA | Yes | No | No | Suppresses appetite |
| AEA | No | Yes | No | Analgesia, anxiolysis |
Biological Activity
N-Oleoylglycine (OlGly) is an N-acyl amino acid that has garnered attention for its diverse biological activities, particularly in neuroprotection and addiction modulation. This article delves into the biological activity of OlGly, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Overview of this compound
This compound is a member of the endocannabinoidome family, structurally similar to endocannabinoids. It has been implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of addiction behaviors.
Neuroprotective Effects
Case Study: Mild Traumatic Brain Injury (mTBI)
A significant study investigated the neuroprotective effects of OlGly in a mouse model of mTBI. Mice were administered OlGly at doses of 10, 50, and 100 mg/kg intraperitoneally for 14 days post-injury. The findings revealed:
- Behavioral Improvements : OlGly treatment normalized motor impairments and behaviors in light/dark box tests.
- Pain Sensitivity : It ameliorated TBI-induced thermal hyperalgesia and mechanical allodynia.
- Biomarker Modulation : OlGly significantly altered levels of endocannabinoids (eCBs) and N-acylethanolamines in the prefrontal cortex and hypothalamus .
| Treatment Group | AEA Levels (pg/mg) | 2-AG Levels (pg/mg) | DHEA Levels (pg/mg) |
|---|---|---|---|
| mTBI/Vehicle | 50 ± 5 | 120 ± 10 | 30 ± 3 |
| mTBI/OlGly (100 mg/kg) | 90 ± 7 | 80 ± 5 | 180 ± 15 |
Modulation of Addiction Behaviors
Case Study: Nicotine Dependence
Research has demonstrated that OlGly can reduce nicotine withdrawal symptoms and prevent nicotine reward. In a conditioned place preference paradigm, systemic administration of OlGly significantly reduced:
- Withdrawal Symptoms : It alleviated mecamylamine-precipitated withdrawal responses in nicotine-dependent mice.
- Rewarding Effects : OlGly prevented nicotine-induced conditioned place preference without affecting morphine preference, indicating selectivity in its action .
- Endocannabinoid System Interaction :
- Cytokine Modulation :
Research Findings Summary
Recent studies have highlighted various aspects of OlGly's biological activity:
- Alcohol Consumption : Systemic administration of OlGly reduced alcohol consumption in animal models by modulating eCB levels .
- Cocaine Sensitization : Administration during withdrawal phases attenuated cocaine sensitization effects .
- Neuroprotective Mechanisms : Evidence indicates that OlGly protects neuronal cells from damage induced by toxic agents such as MPP+ .
Q & A
Q. What are the recommended methods for synthesizing and preparing N-oleoylglycine stock solutions for experimental use?
this compound is typically synthesized as a crystalline solid and dissolved in organic solvents (e.g., ethanol, methanol, DMSO) at concentrations of 10 mg/mL for stock solutions . Purity validation via thin-layer chromatography (TLC) is critical, with a minimum threshold of 98% purity for reliable experimental outcomes . Solvent selection should align with downstream applications to avoid interference in biological assays.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-13C heteronuclear multiple quantum coherence (HMQC), to identify intermediates like N-acyl-alpha-hydroxyglycine during enzymatic reactions . Mass spectrometry and comparison to reference standards are essential for verifying molecular weight (339.5 Da) and purity .
Q. What standardized assays are used to quantify this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is preferred for quantification. Enzyme-linked assays using peptidylglycine α-amidating enzyme (α-AE) can measure substrate conversion rates, with kinetic parameters (e.g., KM ≈ 60–90 µM for long-chain substrates) providing validation benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic pathways for this compound biosynthesis?
Discrepancies arise between α-AE (which catalyzes this compound oxidation) and glycine N-acyltransferase (GLYAT), which shows no activity with oleoyl-CoA in vitro . To address this, perform comparative kinetic assays under physiological glycine concentrations (100 mM) and use isotopic tracing (e.g., 13C-glycine) to track in vivo biosynthesis pathways. Validate findings with knockout models of α-AE or GLYAT .
Q. What experimental designs are optimal for evaluating this compound’s neuroprotective effects in Parkinson’s disease (PD) models?
Use neurotoxin-induced cellular models (e.g., MPP+ or rotenone-treated neurons) to assess dose-dependent neuroprotection. In vivo, combine behavioral tests (e.g., rotarod performance) with biomarkers like α-synuclein aggregation. Compare results to other endocannabinoidome (eCBome) components to isolate mechanism-specific effects .
Q. How can methodological inconsistencies in studying this compound’s hypothermic effects be addressed?
Standardize administration routes (e.g., intraperitoneal vs. intracerebroventricular) and animal strains to control for metabolic variability. Use telemetry for continuous core temperature monitoring and correlate results with pharmacokinetic profiles. Compare structural analogs (e.g., oleamide) to identify pharmacophore-specific activity .
Q. What strategies mitigate oxidative interference in this compound enzymatic assays?
α-AE assays require strict oxygen control due to O2-dependent glyoxylate production. Use anaerobic chambers for baseline measurements and introduce antioxidants (e.g., ascorbate) to stabilize intermediates. Validate results with NMR detection of N-acyl-alpha-hydroxyglycine, the oxidized intermediate .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s in vivo vs. in vitro activity?
In vitro studies may overestimate physiological relevance due to non-physiological substrate concentrations. Use compartmentalized models (e.g., blood-brain barrier assays) and compare tissue-specific expression levels of α-AE and GLYAT. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Employ nonlinear regression models (e.g., Hill equation) to calculate EC50 values. For behavioral data, use mixed-effects models to account for inter-individual variability. Predefine exclusion criteria for outliers in hypothermia assays to ensure reproducibility .
Tables for Key Methodological Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
